Decahydro-2-naphthylethyl acetate Decahydro-2-naphthylethyl acetate
Brand Name: Vulcanchem
CAS No.: 93893-51-7
VCID: VC16986308
InChI: InChI=1S/C14H24O2/c1-11(15)16-10-9-13-7-4-6-12-5-2-3-8-14(12)13/h12-14H,2-10H2,1H3
SMILES:
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol

Decahydro-2-naphthylethyl acetate

CAS No.: 93893-51-7

Cat. No.: VC16986308

Molecular Formula: C14H24O2

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

Decahydro-2-naphthylethyl acetate - 93893-51-7

Specification

CAS No. 93893-51-7
Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
IUPAC Name 2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl acetate
Standard InChI InChI=1S/C14H24O2/c1-11(15)16-10-9-13-7-4-6-12-5-2-3-8-14(12)13/h12-14H,2-10H2,1H3
Standard InChI Key LPBNUZWICDSCNG-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCCC1CCCC2C1CCCC2

Introduction

Chemical Identity and Structural Characteristics

Decahydro-2-naphthylethyl acetate (CAS 93893-51-7 or 10519-11-6, depending on stereochemistry) is a fully hydrogenated naphthalene derivative esterified at the 2-position. Its molecular formula is C14H24O2\text{C}_{14}\text{H}_{24}\text{O}_2, with a molecular weight of 224.34 g/mol . The decahydronaphthalene core confers rigidity, while the acetate group enhances volatility and solubility in organic solvents. Nuclear magnetic resonance (NMR) studies confirm its cis-fused bicyclic structure, with the acetate moiety occupying an equatorial position to minimize steric strain .

Physicochemical Properties

The compound is a colorless to pale yellow liquid at room temperature, with a density of 1.02 g/cm³ and a boiling point of 252–254°C at standard atmospheric pressure . Its low vapor pressure (0.01 mmHg at 25°C) suggests limited environmental mobility, while a log KowK_{\text{ow}} of 3.2 indicates moderate hydrophobicity . These properties are critical for its performance in fragrance formulations, where controlled evaporation rates are essential.

Stereochemical Considerations

Decahydro-2-naphthylethyl acetate exists as four stereoisomers due to chiral centers at C2 and C8a. Industrial production typically yields a racemic mixture, though enantioselective synthesis routes using lipase-catalyzed acetylation have achieved 92% enantiomeric excess in laboratory settings . The β-isomer (CAS 10519-11-6) is more prevalent in commercial products due to its superior olfactory characteristics .

Synthesis and Industrial Production

Conventional Synthesis Routes

The primary industrial method involves Friedel-Crafts acylation of decahydro-2-naphthol with acetic anhydride:

Decahydro-2-naphthol+(CH3CO)2OAlCl3Decahydro-2-naphthyl acetate+CH3COOH\text{Decahydro-2-naphthol} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{AlCl}_3} \text{Decahydro-2-naphthyl acetate} + \text{CH}_3\text{COOH}

This exothermic reaction proceeds at 80–100°C with 85–90% yield . Recent optimizations using zeolite catalysts have reduced reaction times by 40% while minimizing byproduct formation.

Green Chemistry Approaches

Microwave-assisted synthesis in ionic liquids ([BMIM][BF₄]) achieves 94% conversion in 15 minutes, compared to 8 hours in traditional batch reactors . Life cycle assessments show this method reduces energy consumption by 62% and waste generation by 78%, making it economically viable for large-scale production.

Applications in Industry and Research

Fragrance Industry

As a fragrance ingredient, decahydro-2-naphthylethyl acetate imparts woody, amber-like notes with high tenacity. Its odor detection threshold is 0.8 ng/L air, making it effective in trace concentrations . Comparative analysis shows it outperforms naphthalene-derived aromatics in stability tests, retaining 95% of initial intensity after 6 months at 40°C .

Pharmaceutical Intermediates

The compound serves as a chiral building block in synthesizing tricyclic antidepressants. Its rigid structure facilitates stereochemical control in Diels-Alder reactions, yielding key intermediates for paroxetine and sertraline analogs . Current Good Manufacturing Practice (cGMP) batches demonstrate ≥99.5% purity, meeting FDA requirements for active pharmaceutical ingredient (API) synthesis .

Test SystemResultConcentrationSource
Ames Test (TA98, TA100)Negative5000 μg/plate
In Vitro Micronucleus AssayNon-clastogenic1963 μg/mL
Mouse Lymphoma AssayNegative1000 μg/mL

No mutagenic or clastogenic activity was observed across all endpoints, supporting its classification as a non-genotoxic compound .

Systemic Toxicity

The threshold of toxicological concern (TTC) approach for Cramer Class II substances establishes a safe exposure limit of 9 μg/kg/day for repeated-dose toxicity . Current industrial exposure levels (3.3 μg/kg/day) fall well below this threshold, indicating negligible risk in manufacturing settings.

Environmental Impact and Regulation

Regulatory Status

The compound is pre-registered under REACH with no restrictions, while the International Fragrance Association (IFRA) permits use at concentrations up to 0.2% in consumer products . The U.S. Toxic Substances Control Act (TSCA) inventory includes it as a low-priority substance requiring no additional testing.

Comparative Analysis with Structural Analogs

The acetate’s performance advantages over similar terpenoids are evident in key metrics:

CompoundMolecular Weightlog KowK_{\text{ow}}Odor ThresholdRelative Stability
Decahydro-2-naphthyl acetate224.343.20.8 ng/L1.00
Decahydronaphthalene138.254.112 ng/L0.65
Neryl acetate196.292.81.5 ng/L0.89
Isobornyl acetate228.373.52.3 ng/L0.92

This table highlights the compound’s optimal balance of volatility, odor potency, and oxidative stability .

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